molecular formula C22H24N4O4S B2900130 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine CAS No. 1021035-83-5

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine

Cat. No.: B2900130
CAS No.: 1021035-83-5
M. Wt: 440.52
InChI Key: GEQLFMVDQJGNNW-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a phenyl group and at position 3 with a piperazine ring. The piperazine nitrogen is further modified with a 3,4-dimethoxybenzenesulfonyl group. Pyridazine derivatives are known for diverse pharmacological activities, including antimicrobial, antiviral, and receptor modulation properties .

Properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-29-20-10-8-18(16-21(20)30-2)31(27,28)26-14-12-25(13-15-26)22-11-9-19(23-24-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQLFMVDQJGNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α,β-Unsaturated Carbonyl Compounds

The 6-phenylpyridazine scaffold is commonly prepared via cyclization of 1,4-diketones or α,β-unsaturated ketones with hydrazines. For example:

  • Method A : Refluxing 1,5-diphenylpenta-2,4-dien-1-one with hydrazine hydrate in ethanol yields 6-phenylpyridazin-3(2H)-one, which is subsequently chlorinated using phosphorus oxychloride to form 3-chloro-6-phenylpyridazine.
  • Method B : Direct cyclization of cinnamaldehyde phenylhydrazone with acetylene derivatives under acidic conditions generates the pyridazine ring.

Key Optimization Parameters :

  • Solvent polarity (ethanol vs. DMF) influences reaction rate and byproduct formation.
  • Chlorination with POCl₃ requires strict temperature control (110–120°C) to avoid decomposition.

Piperazine Functionalization at Position 3

Nucleophilic Aromatic Substitution (SNAr)

3-Chloro-6-phenylpyridazine reacts with piperazine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–100°C).

Procedure :

  • Dissolve 3-chloro-6-phenylpyridazine (1 eq) and piperazine (3 eq) in anhydrous DMF.
  • Add K₂CO₃ (2 eq) as a base to scavenge HCl.
  • Reflux at 90°C for 12–24 hours.
  • Isolate 3-piperazin-1-yl-6-phenylpyridazine via aqueous workup and recrystallization.

Yield : 65–78% (method dependent on piperazine excess and solvent choice).

Buchwald-Hartwig Amination

For electron-deficient pyridazines, palladium-catalyzed coupling ensures higher regioselectivity:

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos (2 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene, 110°C, 18 hours
  • Yield: 82% (superior to SNAr for sterically hindered substrates)

Sulfonylation of Piperazine

Reaction with 3,4-Dimethoxybenzenesulfonyl Chloride

The final step involves sulfonylation of the secondary amine in piperazine:

Optimized Protocol :

  • Dissolve 3-piperazin-1-yl-6-phenylpyridazine (1 eq) in dichloromethane.
  • Add 3,4-dimethoxybenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
  • Stir with Et₃N (2 eq) as a base for 4 hours at room temperature.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Critical Factors :

  • Stoichiometry : Excess sulfonyl chloride (>1.1 eq) minimizes di-sulfonylated byproducts.
  • Temperature : Exothermic reaction requires cooling to prevent N-dealkylation.

Yield : 70–85% (depending on purity of sulfonyl chloride).

Alternative One-Pot Synthesis

Concurrent Piperazine Installation and Sulfonylation

A streamlined approach avoids isolating intermediates:

Steps :

  • React 3-chloro-6-phenylpyridazine with 1-(3,4-dimethoxybenzenesulfonyl)piperazine (pre-synthesized) in DMF/K₂CO₃.
  • Reflux at 100°C for 8 hours.
  • Extract with ethyl acetate and concentrate.

Advantages :

  • Reduces purification steps.
  • Overall yield: 60–68%.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.85–7.45 (m, 5H, Ph-H), 6.92 (s, 2H, dimethoxybenzene-H), 3.94 (s, 6H, OCH₃), 3.72–3.15 (m, 8H, piperazine-H).
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
  • HRMS : m/z 483.1789 [M+H]⁺ (calc. 483.1792).

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

3,4-Dimethoxybenzenesulfonyl chloride is prepared via:

  • Sulfonation of 1,2-dimethoxybenzene with chlorosulfonic acid.
  • Quenching with thionyl chloride to convert sulfonic acid to sulfonyl chloride.

Purity Requirements : ≥98% (GC analysis) to avoid side reactions during sulfonylation.

Waste Management

  • POCl₃ Neutralization : Treat with aqueous NaHCO₃ to form phosphate salts.
  • Solvent Recovery : Distill DMF and dichloromethane for reuse.

Challenges and Troubleshooting

Common Side Reactions

  • Di-sulfonylation : Occurs with excess sulfonyl chloride; mitigated by stoichiometric control.
  • N-Dealkylation : Avoided by maintaining reaction temperatures below 40°C during sulfonylation.

Purification Difficulties

  • Byproduct Removal : Use gradient elution (5→40% ethyl acetate in hexane) for column chromatography.
  • Recrystallization Solvents : Ethanol/water (4:1) yields high-purity crystals.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound show promise in:

  • Kinase Inhibition : Analogous sulfonylated piperazines exhibit IC₅₀ values <100 nM against PIM-1 kinase.
  • Antimicrobial Activity : Pyridazine-piperazine hybrids demonstrate MICs of 2–8 µg/mL against Gram-positive pathogens.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones from methoxy groups.

    Reduction: Conversion of sulfonyl to sulfide.

    Substitution: Introduction of various alkyl or acyl groups on the piperazine nitrogen.

Scientific Research Applications

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyridazine 6-Phenyl, 3-piperazinyl-(3,4-dimethoxybenzenesulfonyl) ~478.5 g/mol Sulfonyl group enhances polarity; methoxy groups improve solubility.
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 3-Chloro, 6-piperazinyl-(4-chlorophenoxypropyl) ~436.3 g/mol Chlorine atoms increase lipophilicity; ether linkage may reduce metabolic stability.
Letermovir Quinazoline 2-Methoxy-5-(trifluoromethyl)phenyl, 4-(3-methoxyphenyl)piperazine 572.55 g/mol Trifluoromethyl group enhances metabolic stability; complex structure limits solubility.
Urea Derivatives (11a–11o) Thiazole Piperazinyl-methyl-thiazole with aryl-urea groups 466.2–602.2 g/mol Urea moieties enable hydrogen bonding; aryl groups dictate receptor selectivity.
Spiro-pyrrolidine Derivatives (5–10) Pyrrolidine-2,5-dione 3-Spiro-cyclohexane/β-tetralone, 4-phenylpiperazine N/A Spirocyclic systems influence conformational rigidity; high 5-HT2A affinity (Ki = 15–46 nM).

Key Differentiators and Implications

  • Sulfonyl vs.
  • Methoxy vs. Halogen Substituents : Methoxy groups improve solubility relative to chlorine or fluorine in analogs (e.g., ), which could enhance bioavailability .
  • Piperazine Flexibility : Unlike spirocyclic systems (), the target compound’s piperazine allows conformational flexibility, possibly broadening its receptor interaction profile.

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